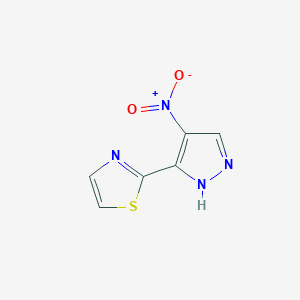![molecular formula C22H19N3O B2871534 3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 850930-84-6](/img/structure/B2871534.png)
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide” is a complex organic compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds are characterized by a pyridine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent condensation of 2-aminopyridines with arylglyoxals . Another method involves the condensation of substituted 2-aminopyridines with α-bromoketones . The synthesis can be carried out under solvent- and catalyst-free conditions, which makes the process environmentally friendly .Molecular Structure Analysis
The molecular structure of “3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide” includes a phenyl group attached to an imidazo[1,2-a]pyridine ring . The imidazo[1,2-a]pyridine ring is a bicyclic structure consisting of a pyridine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide” include the condensation of 2-aminopyridines with α-bromoketones . This reaction sequence involves gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Mechanism of Action
While the specific mechanism of action for “3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide” is not mentioned in the search results, compounds with a similar structure have been found to inhibit the COX-2 enzyme . This makes them potential candidates for the development of new anti-inflammatory drugs .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Furthermore, due to their potential biological activity, these compounds could be further explored for their potential as therapeutic agents .
properties
IUPAC Name |
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-20(15-14-17-9-3-1-4-10-17)24-22-21(18-11-5-2-6-12-18)23-19-13-7-8-16-25(19)22/h1-13,16H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRMPKOQOQLMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)


![4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2871459.png)





![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)


![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)
![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2871474.png)